

1H NMR characterization of H-DL-Ala-OMe.HCl containing peptides

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Compound of Interest

Compound Name: *H-DL-Ala-OMe.HCl*

Cat. No.: B556076

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Application Note: 1H NMR Characterization of H-DL-Ala-OMe.HCl

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of **H-DL-Ala-OMe.HCl** (DL-Alanine methyl ester hydrochloride), a common building block in peptide synthesis.

Introduction

H-DL-Ala-OMe.HCl is the hydrochloride salt of the methyl ester of DL-alanine. As a fundamental chiral building block, its purity and structural integrity are crucial for the successful synthesis of peptides and peptidomimetics in drug discovery and development. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful and routine analytical technique used to confirm the structure and assess the purity of such starting materials. This application note outlines the standard procedure for acquiring and interpreting the 1H NMR spectrum of **H-DL-Ala-OMe.HCl**.

Expected 1H NMR Spectral Data

The 1H NMR spectrum of **H-DL-Ala-OMe.HCl** is characterized by distinct signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in a common deuterated solvent like Deuterium Oxide (D2O) are summarized in the table below.

The use of D2O results in the exchange of the labile amine protons (-NH3+) with deuterium, causing this signal to disappear from the spectrum.

Table 1: Summary of 1H NMR Data for **H-DL-Ala-OMe.HCl** in D2O

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Alanine CH3	~ 1.60	Doublet (d)	~ 7.3	3H
Alanine α-CH	~ 4.20	Quartet (q)	~ 7.3	1H
Ester OCH3	~ 3.85	Singlet (s)	N/A	3H
Amine NH3+	N/A (exchanges with D2O)	-	-	-

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocol

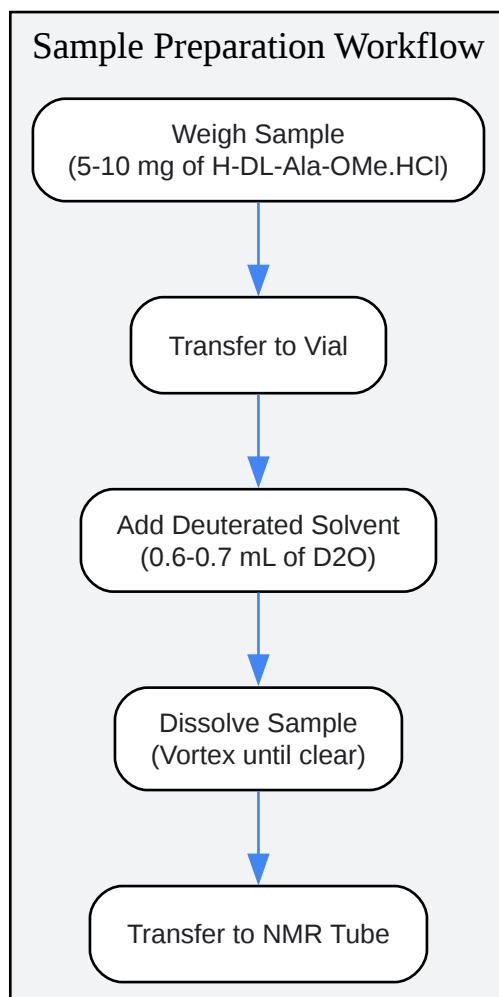
This section details the methodology for preparing a sample of **H-DL-Ala-OMe.HCl** and acquiring its 1H NMR spectrum.

3.1. Materials and Equipment

- **H-DL-Ala-OMe.HCl** sample
- Deuterium Oxide (D2O, 99.9% D)
- NMR tube (5 mm)
- Pipettes and vials
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

A standard workflow for sample preparation is essential for obtaining high-quality, reproducible NMR data.



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Caption: Workflow for preparing the **H-DL-Ala-OMe.HCl** NMR sample.

- Weighing: Accurately weigh approximately 5-10 mg of the **H-DL-Ala-OMe.HCl** sample into a clean, dry vial.
- Dissolution: Add 0.6 to 0.7 mL of D₂O to the vial.

- **Mixing:** Securely cap the vial and vortex thoroughly until the sample is completely dissolved, resulting in a clear, colorless solution.
- **Transfer:** Carefully transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Data Acquisition

The following is a generalized protocol for a 400 MHz spectrometer. Specific parameters may need to be adjusted based on the instrument used.

- **Instrument Setup:** Insert the NMR tube into the spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **Parameter Setup:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
 - **Number of Scans (NS):** 8 to 16 scans are typically adequate for a sample of this concentration.
 - **Receiver Gain (RG):** Use an automatic receiver gain setting.
 - **Acquisition Time (AQ):** ~3-4 seconds.
 - **Relaxation Delay (D1):** 1-2 seconds.
 - **Spectral Width (SW):** A sweep width of approximately 12-16 ppm is appropriate.
- **Acquisition:** Start the acquisition.
- **Data Processing:**
 - Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum manually or automatically.

- Perform baseline correction.
- Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.
- Integrate the peaks corresponding to the different protons in the molecule.

Data Interpretation and Analysis

The structural assignment of the peaks in the ^1H NMR spectrum is based on their chemical shift, multiplicity (splitting pattern), and integration.

Caption: Correlation of molecular structure with ^1H NMR peak assignments.

- Alanine CH_3 ($\delta \sim 1.60$ ppm): This signal appears as a doublet because its three equivalent protons are coupled to the single adjacent $\alpha\text{-CH}$ proton ($n+1$ rule, $1+1=2$). The integration value should correspond to three protons.
- Alanine $\alpha\text{-CH}$ ($\delta \sim 4.20$ ppm): This signal appears as a quartet. Its single proton is coupled to the three protons of the adjacent methyl group ($n+1$ rule, $3+1=4$). The integration value should be one proton.
- Ester OCH_3 ($\delta \sim 3.85$ ppm): This signal is a singlet because its three protons have no adjacent protons to couple with. The integration value corresponds to three protons.
- Purity Assessment: The relative integration of the signals should be in a 3:1:3 ratio ($\text{CH}_3 : \alpha\text{-CH} : \text{OCH}_3$). The absence of significant unassigned peaks is indicative of a high-purity sample. Impurities, such as residual solvents or starting materials, would appear as additional signals in the spectrum.
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